Bromocresol purple
Overview
Description
Bromocresol purple: is a dye belonging to the triphenylmethane family, specifically the triarylmethane dyes. It is widely used as a pH indicator due to its distinct color change properties. The compound is yellow below pH 5.2 and violet above pH 6.8. Its cyclic sulfonate ester form has a pKa value of 6.3 .
Mechanism of Action
Target of Action
Bromocresol Purple (BCP) is primarily used as a pH indicator and a fluorescent stain in yeast cells . It targets the pH levels in solutions and the plasma membranes of yeast cells .
Mode of Action
BCP operates by changing its color based on the pH level of the solution it is in . In a near-neutral or alkaline solution, BCP has a sulfonate structure that gives the solution a purple color . As the pH decreases, it converts to a sultone (cyclic sulfonic ester) that colors the solution yellow . This change in color is used to indicate the pH of the solution .
In yeast cells, BCP helps in dead cell count for cells with plasma membrane damage .
Biochemical Pathways
The primary biochemical pathway affected by BCP is the pH regulation in solutions. By changing its color based on the pH level, BCP provides a visual representation of the acidity or alkalinity of the solution .
In yeast cells, BCP interacts with the plasma membrane, allowing it to differentiate between live and dead cells .
Pharmacokinetics
Its solubility in ethanol is known .
Result of Action
The result of BCP’s action is a visual indication of the pH level in a solution, with the solution turning yellow at low pH (below 5.2) and violet at high pH (above 6.8) . In yeast cells, BCP stains dead cells with damaged plasma membranes, making them appear as blue-grey ghosts .
Action Environment
The action of BCP is influenced by the pH of the environment. The color change that indicates the pH level occurs only within a specific pH range (5.2 to 6.8) .
In yeast cells, the effectiveness of BCP as a stain may be influenced by factors such as the integrity of the plasma membrane and the overall health of the cells .
Biochemical Analysis
Biochemical Properties
Bromocresol Purple is primarily used as a pH indicator, changing color based on the acidity or alkalinity of the solution it is in . This property allows it to interact with various enzymes, proteins, and other biomolecules in biochemical reactions, particularly those that involve changes in pH .
Cellular Effects
In microbiology, this compound is used for staining dead cells based on their acidity This indicates that this compound can influence cell function by interacting with cellular processes that alter pH
Molecular Mechanism
The molecular mechanism of this compound primarily involves its response to changes in pH. The structure of this compound changes with pH, causing a shift in the equilibrium between two different structures that have different colors . In near-neutral or alkaline solution, this compound has a sulfonate structure that gives the solution a purple color .
Temporal Effects in Laboratory Settings
It is known that this compound is stable and does not degrade easily
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromocresol purple can be synthesized by dissolving the dye in an aqueous 5% sodium bicarbonate solution and precipitating it from a hot solution by dropwise addition of aqueous hydrochloric acid. This process is repeated until the UV/VIS-extinction does not increase at 419 nm. The compound can also be recrystallized from benzene .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar principles as the laboratory methods but optimized for higher yields and purity. The exact industrial processes are often proprietary and may involve additional purification steps to ensure the dye meets specific quality standards.
Chemical Reactions Analysis
Types of Reactions: Bromocresol purple undergoes various chemical reactions, including:
Acid-Base Reactions: The compound changes color based on the pH of the solution, shifting between yellow and violet as the pH varies.
Oxidation and Reduction: this compound can participate in redox reactions, although these are less common in its typical applications.
Common Reagents and Conditions:
Acidic Conditions: Hydrochloric acid is commonly used to precipitate the dye from solution.
Basic Conditions: Sodium bicarbonate is used to dissolve the dye in preparation for precipitation.
Major Products Formed: The primary product of interest is this compound itself, which is used in various applications due to its pH indicator properties.
Scientific Research Applications
Chemistry: Bromocresol purple is used as a pH indicator in various chemical experiments and titrations. Its distinct color change makes it valuable for determining the endpoint of acid-base reactions .
Biology: In microbiology, this compound is used for staining dead cells based on their acidity and for the isolation and assaying of lactic acid bacteria . It is also used in microbial culture media to differentiate between different types of bacteria .
Medicine: this compound is used in medical laboratories to measure albumin levels in blood samples. This application provides advantages over older methods using bromocresol green .
Industry: In the photographic industry, this compound is used as an additive to acid stop baths to indicate when the bath has reached neutral pH and needs to be replaced .
Comparison with Similar Compounds
Bromocresol green: Another pH indicator dye that changes color from yellow to blue-green over a pH range of 3.8 to 5.4.
Bromothymol blue: A pH indicator that changes color from yellow to blue over a pH range of 6.0 to 7.6.
Phenol red: A pH indicator that changes color from yellow to red over a pH range of 6.8 to 8.4.
Uniqueness: Bromocresol purple is unique due to its specific pH range and distinct color change properties. It is particularly useful in applications where a clear and easily distinguishable color change is required, such as in medical diagnostics and microbiological assays .
Properties
IUPAC Name |
2-bromo-4-[3-(3-bromo-4-hydroxy-5-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-6-methylphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16Br2O5S/c1-11-7-13(9-16(22)19(11)24)21(14-8-12(2)20(25)17(23)10-14)15-5-3-4-6-18(15)29(26,27)28-21/h3-10,24-25H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABIUHPWEYMSGSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)Br)C2(C3=CC=CC=C3S(=O)(=O)O2)C4=CC(=C(C(=C4)C)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16Br2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059428 | |
Record name | Bromcresol Purple | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Odorless, pale-yellow to purple solid; Available as pure compound, monosodium salt, and dilute solutions; [CHEMINFO] | |
Record name | Bromocresol purple | |
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Solubility |
Soluble in alcohol, dilute alkalies | |
Record name | Bromocresol Purple | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Minute, slightly yellow crystals | |
CAS No. |
115-40-2 | |
Record name | Bromocresol purple | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115-40-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Bromcresol purple | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000115402 | |
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Record name | 115-40-2 | |
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Record name | Phenol, 4,4'-(1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2-bromo-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Bromcresol Purple | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3059428 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromocresol purple | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.716 | |
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Record name | BROMCRESOL PURPLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/201C22C3EC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Bromocresol Purple | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
241.5 °C | |
Record name | Bromocresol Purple | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7729 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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